6-Bromo-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
Overview
Description
6-Bromo-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of bromine and methyl groups on the imidazo[4,5-b]pyridine scaffold enhances its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 6-Bromo-5,7-dimethyl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromo-2,3-diaminopyridine with benzaldehyde under reflux conditions in ethanol. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazo[4,5-b]pyridine ring system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of phase transfer catalysis and solid-liquid reaction conditions to improve yield and efficiency .
Chemical Reactions Analysis
6-Bromo-5,7-dimethyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Alkylation and Acylation: The nitrogen atoms in the imidazole ring can be alkylated or acylated using alkyl halides or acyl chlorides, respectively.
Common reagents used in these reactions include alkyl halides, acyl chlorides, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-5,7-dimethyl-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including GABA A receptor agonists, proton pump inhibitors, and aromatase inhibitors.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex heterocyclic systems and bioisosteres.
Material Science: Its unique structural properties make it useful in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-5,7-dimethyl-3H-imidazo[4,5-b]pyridine involves its interaction with various molecular targets, including biological receptors and enzymes. For instance, it can act as an antagonist of angiotensin II and thromboxane A2 receptors, influencing cardiovascular functions . The compound’s effects are mediated through binding to these receptors, leading to modulation of downstream signaling pathways.
Comparison with Similar Compounds
6-Bromo-5,7-dimethyl-3H-imidazo[4,5-b]pyridine can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Similar in structure but with a phenyl group instead of methyl groups, leading to different biological activities.
Imidazo[4,5-c]pyridine: Another isomeric form with distinct chemical and biological properties.
Imidazo[1,5-a]pyridine and Imidazo[1,2-a]pyridine: These isomers have different ring fusion patterns, resulting in varied applications and reactivities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
6-bromo-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-4-6(9)5(2)12-8-7(4)10-3-11-8/h3H,1-2H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUMPPMLGSGFAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=C1Br)C)N=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598725 | |
Record name | 6-Bromo-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92336-10-2 | |
Record name | 6-Bromo-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.